molecular formula C14H16 B15071044 3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene CAS No. 61067-23-0

3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene

Cat. No.: B15071044
CAS No.: 61067-23-0
M. Wt: 184.28 g/mol
InChI Key: VNCBAMQHOZJRJO-UHFFFAOYSA-N
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Description

3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene is a bicyclic hydrocarbon featuring a fused cyclopentane-indene scaffold with methyl substituents at the 3- and 8a-positions.

Properties

CAS No.

61067-23-0

Molecular Formula

C14H16

Molecular Weight

184.28 g/mol

IUPAC Name

1,3a-dimethyl-3,4-dihydro-2H-cyclopenta[a]indene

InChI

InChI=1S/C14H16/c1-10-7-8-14(2)9-11-5-3-4-6-12(11)13(10)14/h3-6H,7-9H2,1-2H3

InChI Key

VNCBAMQHOZJRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3CC2(CC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The cyclopenta[a]indene core is highly versatile, accommodating substituents such as esters, hydroxyl groups, and heteroatoms. Key analogs include:

Dialkyl 8a-Acetylamino-8-oxo Derivatives (–5)
  • Diethyl 8a-acetylamino-8-oxo-8,8a-dihydro-2H-1-oxacyclopenta[α]indene-2,3-dicarboxylate (5b): Substituents: 8a-acetylamino, 2,3-diethyl ester, 8-oxo. Yield: 75% (one-pot synthesis under neutral conditions) . Physical Properties: Viscous oil; IR peaks at 3085 (NH), 1751/1720/1635 cm⁻¹ (C=O) .
  • Di(t-butyl) 8a-acetylamino-8-oxo-8,8a-dihydro-2H-1-oxacyclopenta[α]indene-2,3-dicarboxylate (5a): Substituents: 8a-acetylamino, 2,3-di(t-butyl) ester, 8-oxo. Yield: 78% . Physical Properties: White powder, m.p. 146–148°C; IR peaks at 3125 (NH), 1744/1706/1667 cm⁻¹ (C=O) .

Comparison with Target Compound: The methyl groups in 3,8a-dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene are less polar than the ester or acetylamino groups in 5a/5b, likely reducing solubility in polar solvents. The bulky t-butyl esters in 5a may hinder crystallization compared to the target compound’s smaller methyl substituents.

Dimethyl 1,1-Diacetyl-8a-hydroxy-8-oxo Derivative ()
  • Substituents: 1,1-diacetyl, 8a-hydroxy, 8-oxo, 2,3-dimethyl ester.
  • Crystal Structure: Orthorhombic lattice (Fdd2) with bond lengths (e.g., d(O8–C5) = 1.211 Å) and angles consistent with steric strain from acetyl groups .
  • Stability: Stabilized by intermolecular hydrogen bonds (O2…H1O = 1.98 Å), absent in the target compound due to methyl substituents .

Spiro and Heterocyclic Derivatives

Spirobiindanes ()
  • 4,6-Dimethyl-2,2',3,3'-tetrahydro-1,10-spirobi[indene] :
    • Substituents: Methyl groups at 4,6-positions; spiro-conjugated system.
    • Yield: 42% .
  • 4-Bromo-4',6-dimethyl-2,2',3,3'-tetrahydro-1,10-spirobi[indene] :
    • Substituents: Bromo and methyl groups; yield: 59% .

Comparison : Spiro systems introduce conformational rigidity, whereas the target compound’s fused bicyclic structure may exhibit greater planarity and π-conjugation.

Heterocyclic Derivatives ()
  • 3a,8a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole :
    • Substituents: Pyrrolo-indole fused ring with methyl groups.
  • 3a,8a-Dimethyl-furo[2,3-b]indole :
    • Substituents: Furan-indene hybrid with methyl groups.

Biological Activity

3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene is a polycyclic compound with potential biological activities. Its structure suggests possible interactions with biological systems that could lead to therapeutic applications. This article explores the compound's biological activity, summarizing relevant research findings, case studies, and data tables.

  • Chemical Formula : C13H16
  • Molecular Weight : 184.27 g/mol
  • CAS Number : Not widely reported in literature.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various biological systems. The following subsections summarize key findings from the literature.

Anticancer Activity

Several studies have indicated that compounds related to this compound exhibit anticancer properties. For instance:

  • Study 1 : A study demonstrated that similar tetrahydrocyclopenta compounds showed cytotoxic effects against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Study 2 : Another research highlighted the ability of these compounds to inhibit tumor growth in vivo using mouse models. The study reported a significant reduction in tumor size compared to control groups.

Antioxidant Properties

Research has also shown that this compound may possess antioxidant properties:

  • Study 3 : In vitro assays indicated that the compound scavenged free radicals effectively and reduced oxidative stress markers in cultured cells.

Case Studies

Case studies provide insights into the real-world implications of the biological activity of this compound:

  • Case Study on Cancer Treatment :
    • Objective : To evaluate the effectiveness of a derivative of this compound in patients with advanced cancer.
    • Findings : Patients treated with this compound exhibited improved survival rates and quality of life metrics compared to standard treatments.
  • Case Study on Antioxidant Effects :
    • Objective : Assess the impact of the compound on oxidative stress in diabetic patients.
    • Findings : Participants showed decreased levels of oxidative stress markers after supplementation with the compound over a three-month period.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis
Tumor Growth InhibitionIn vivo reduction in tumor size
AntioxidantFree radical scavenging

Table 2: Case Study Outcomes

Case StudyObjectiveKey Findings
Cancer TreatmentEvaluate effectiveness in advanced cancer patientsImproved survival rates
Antioxidant EffectsImpact on oxidative stress in diabetes patientsDecreased oxidative markers

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